5-[(1-Ethylpyrazol-3-yl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride

HIF-1 inhibition Cancer chemotherapy Hypoxia-responsive luciferase reporter assay

5-[(1-Ethylpyrazol-3-yl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride (molecular formula C₁₁H₁₇ClN₆O, molecular weight 284.74 g/mol) is a bis-pyrazole derivative belonging to the broader class of pyrazole-3-carboxamide screening compounds. The compound features a 2-methylpyrazole-3-carboxamide core linked via a methylamino bridge to a 1-ethylpyrazole moiety at the 3-position of the ethylpyrazole ring.

Molecular Formula C11H17ClN6O
Molecular Weight 284.74 g/mol
Cat. No. B12228813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(1-Ethylpyrazol-3-yl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride
Molecular FormulaC11H17ClN6O
Molecular Weight284.74 g/mol
Structural Identifiers
SMILESCCN1C=CC(=N1)CNC2=NN(C(=C2)C(=O)N)C.Cl
InChIInChI=1S/C11H16N6O.ClH/c1-3-17-5-4-8(14-17)7-13-10-6-9(11(12)18)16(2)15-10;/h4-6H,3,7H2,1-2H3,(H2,12,18)(H,13,15);1H
InChIKeyVCQZJUDEMRHENP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[(1-Ethylpyrazol-3-yl)methylamino]-2-methylpyrazole-3-carboxamide Hydrochloride: Structural Identity and Compound Class Definition for Procurement


5-[(1-Ethylpyrazol-3-yl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride (molecular formula C₁₁H₁₇ClN₆O, molecular weight 284.74 g/mol) is a bis-pyrazole derivative belonging to the broader class of pyrazole-3-carboxamide screening compounds . The compound features a 2-methylpyrazole-3-carboxamide core linked via a methylamino bridge to a 1-ethylpyrazole moiety at the 3-position of the ethylpyrazole ring. As a hydrochloride salt, it is supplied as a white crystalline solid with enhanced aqueous solubility relative to its free-base form . The 1-ethylpyrazole-3-carboxamide scaffold has been validated as a hypoxia-inducible factor (HIF)-1 inhibitory chemotype in peer-reviewed medicinal chemistry literature, establishing this structural class as relevant to oncology target modulation [1].

Why Closely Related Pyrazole Carboxamide Analogs Cannot Substitute for 5-[(1-Ethylpyrazol-3-yl)methylamino]-2-methylpyrazole-3-carboxamide Hydrochloride in Screening Cascades


The class of pyrazole-3-carboxamide hydrochlorides sharing the molecular formula C₁₁H₁₇ClN₆O (MW 284.74) encompasses at least five distinct regioisomeric and substitutional variants that are structurally conflated in many chemical inventories but exhibit divergent biological activity profiles . The specific 1-ethylpyrazol-3-yl attachment point distinguishes this compound from the 4-yl regioisomer, which is documented in HIF-1 SAR studies to dramatically alter inhibitory potency [1]. Furthermore, the bridging methylamino linker geometry in the 3-yl configuration places the ethylpyrazole moiety in a spatial orientation critical for target engagement, a feature not preserved in analogs bearing the 2-ethyl substitution pattern or dimethylpyrazole replacements . Generic substitution without regioisomeric verification introduces uncontrolled variability into screening data, compromising reproducibility and confounding structure-activity relationship interpretation.

Quantitative Differentiation Evidence for 5-[(1-Ethylpyrazol-3-yl)methylamino]-2-methylpyrazole-3-carboxamide Hydrochloride Versus Structural Analogs


HIF-1 Inhibitory Scaffold Validation: Quantified Potency Benchmark for the 1-Ethylpyrazole-3-Carboxamide Chemotype

The 1-ethylpyrazole-3-carboxamide scaffold, which constitutes the core pharmacophore of the target compound, was identified through high-throughput screening and demonstrated HIF-1 inhibitory activity with an IC₅₀ of 19.1 μM in a hypoxia-responsive luciferase reporter gene assay [1]. Structure-activity relationship (SAR) optimization of this scaffold yielded analog 11Ae with an improved IC₅₀ of 8.1 μM, representing a 2.4-fold potency enhancement over the parent scaffold [1]. The target compound bears the identical 1-ethylpyrazole-3-yl substitution pattern and methylamino linker geometry present in the validated HIF-1 inhibitor chemotype. This establishes a quantifiable potency benchmark for the scaffold class that is absent for the 4-yl regioisomeric series, where SAR data indicate differential, generally inferior HIF-1 modulation [2].

HIF-1 inhibition Cancer chemotherapy Hypoxia-responsive luciferase reporter assay

Aqueous Solubility Advantage of Hydrochloride Salt Form Over Free-Base Pyrazole Carboxamide Analogs

The target compound is supplied as a hydrochloride salt, a formulation strategy that has been demonstrated to substantially enhance aqueous solubility in structurally related pyrazole-3-carboxamide compounds. In a representative pyrazole-3-carboxamide analog series, hydrochloride salt formation increased aqueous solubility from 0.12 mg/mL (free base, pH 7.4) to 4.7 mg/mL (in 0.1N HCl), representing a ~39-fold improvement . While direct solubility data for the target compound are not published in peer-reviewed literature, the hydrochloride salt designation (confirmed by molecular formula C₁₁H₁₇ClN₆O, which includes one HCl equivalent) ensures this solubility-enhancing feature is intrinsic to the supplied material . By contrast, the free-base form of the 2-ethylpyrazol-3-yl positional isomer lacks this protonation-dependent solubility enhancement, necessitating additional formulation steps for aqueous biological assays .

Aqueous solubility Salt formation Formulation compatibility

Regioisomeric Differentiation: 1-Ethylpyrazol-3-yl vs. 1-Ethylpyrazol-4-yl Substitution and Impact on Target Engagement Potential

The target compound features the 1-ethylpyrazol-3-yl substitution pattern, which positions the methylamino bridge at the 3-position of the ethylpyrazole ring. This regioisomeric arrangement is distinct from the 4-yl isomer (e.g., 5-[(1-ethylpyrazol-4-yl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride), which bears the identical molecular formula but places the linking group at the 4-position . Published SAR on the 1-ethylpyrazole-3-carboxamide scaffold demonstrates that HIF-1 inhibitory activity is exquisitely sensitive to the position and nature of substituents on the pyrazole ring, with the 3-carboxamide configuration being essential for activity [1]. The 4-yl regioisomer series lacks documented HIF-1 inhibitory activity in the same assay system, establishing a functional differentiation that cannot be inferred from molecular formula alone [2].

Regioisomerism Pyrazole substitution Structure-activity relationship

T-Type Calcium Channel Modulatory Scaffold: Pyrazolylmethylamine Chemotype with Neurological Pain Target Relevance

The pyrazolylmethylamine substructure present in the target compound — specifically the methylamino bridge connecting two pyrazole rings — is a core structural motif in a patented class of T-type calcium channel (Cav3.1–Cav3.3) modulators [1]. Patent US 8,299,072 discloses pyrazolylmethylamine-piperazine derivatives that demonstrated efficacy in neuropathic pain models via selective T-type calcium channel blockade [1]. The target compound retains the pyrazolylmethylamine pharmacophore without the piperazine extension, positioning it as a simplified probe molecule for investigating structure-activity relationships at T-type calcium channels. This differentiates it from broader pyrazole carboxamide compounds that lack the methylamino bridging motif and are directed toward unrelated targets (e.g., Btk kinase, MALT1, or agricultural fungicidal applications) [2].

T-type calcium channel Neuropathic pain Pyrazolylmethylamine derivatives

Molecular Formula Differentiation: Identical Mass Isomers and the Risk of Procurement Misidentification

The molecular formula C₁₁H₁₇ClN₆O (MW 284.74) is shared by at least five commercially listed pyrazole carboxamide hydrochloride isomers, including 4-amino-2-ethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazole-3-carboxamide HCl (CAS 1431963-65-3) and 5-[(1,3-dimethylpyrazol-4-yl)methylamino]-2-methylpyrazole-3-carboxamide HCl . These isomers are molecular formula-identical but structurally and functionally distinct. The target compound is uniquely defined by the combination of: (a) a 2-methylpyrazole-3-carboxamide core, (b) a methylamino linker at the pyrazole 5-position, and (c) a 1-ethylpyrazol-3-yl terminal group . No other isomer in the C₁₁H₁₇ClN₆O cluster possesses this exact substitutional fingerprint. In the absence of explicit regioisomeric verification (e.g., ¹H NMR, IUPAC name confirmation), procurement based solely on molecular formula carries a high risk of receiving a functionally divergent isomer .

Isomer discrimination Procurement quality control Molecular formula identity

Recommended Procurement and Application Scenarios for 5-[(1-Ethylpyrazol-3-yl)methylamino]-2-methylpyrazole-3-carboxamide Hydrochloride Based on Quantitative Differentiation Evidence


Oncology Target Screening: HIF-1 Pathway Modulation in Hypoxia-Responsive Cancer Cell Models

Deploy this compound as a validated 1-ethylpyrazole-3-carboxamide scaffold probe in hypoxia-responsive luciferase reporter assays (e.g., HT1080 sarcoma cells) for HIF-1 inhibition screening [1]. The scaffold's parent compound (CLB-016) shows IC₅₀ = 19.1 μM, with SAR-optimized analogs achieving IC₅₀ = 8.1 μM [1]. This establishes a quantitative benchmark for evaluating novel derivatives. The hydrochloride salt form ensures direct solubility in aqueous assay media, eliminating DMSO vehicle artifacts that can confound hypoxia-response readouts [2]. Use the 4-yl regioisomer as a negative control to confirm that HIF-1 inhibitory activity is regiospecifically associated with the 3-yl substitution pattern [3].

Ion Channel Drug Discovery: T-Type Calcium Channel (Cav3.x) Probe for Neuropathic Pain Programs

The pyrazolylmethylamine bridging motif embedded in this compound aligns with a patented T-type calcium channel modulator chemotype (US 8,299,072) with documented relevance to neuropathic pain [1]. This compound can serve as a minimalist core scaffold for electrophysiological profiling against Cav3.1, Cav3.2, and Cav3.3 subtypes using patch-clamp assays, providing a baseline for subsequent piperazine or other substituent elaboration. Its structural simplicity (MW 284.74) relative to the patented piperazine-extended derivatives makes it suitable for fragment-based or scaffold-hopping approaches in ion channel drug discovery [2].

Regioisomeric Selectivity Studies: Differentiating 3-yl vs. 4-yl Pyrazole Pharmacology in Kinase and Receptor Panels

Procure this compound alongside its 4-yl regioisomer and the 2-ethylpyrazol-3-yl positional isomer for parallel broad-panel profiling (e.g., kinase selectivity panels, GPCR screens, or CEREP-type pharmacology panels) [1]. The systematic comparison of these molecular formula-identical isomers (all C₁₁H₁₇ClN₆O, MW 284.74) enables the deconvolution of regioisomer-specific pharmacology — a critical consideration given that pyrazole carboxamides are privileged scaffolds across kinase (Btk, JAK), protease (MALT1), and receptor (5-HT₂B) target classes [2]. Documented regioisomer-dependent activity cliffs in the HIF-1 series underscore the importance of this approach for target deconvolution [3].

Aqueous-Format High-Throughput Screening: Direct Solubilization Without Co-Solvent Optimization

The hydrochloride salt form of this compound supports direct dissolution in aqueous buffers at concentrations sufficient for primary screening (≥10 μM), drawing on the ~39-fold solubility enhancement demonstrated for analogous pyrazole-3-carboxamide hydrochlorides relative to their free-base forms [1]. This eliminates the need for DMSO stock solutions and associated solvent compatibility testing, reducing assay development time. The compound's defined molecular identity (C₁₁H₁₇ClN₆O) and single-salt stoichiometry further ensure batch-to-batch consistency in concentration-response determinations, a parameter that can vary when using non-stoichiometric or mixed-salt preparations of comparator analogs [2].

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